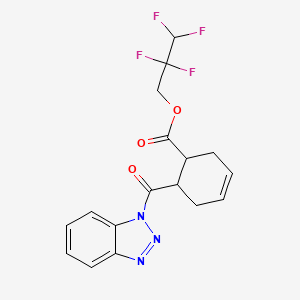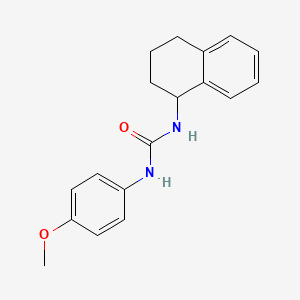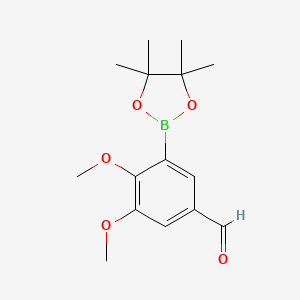
2,2,3,3-tetrafluoropropyl 6-(1H-benzotriazol-1-ylcarbonyl)cyclohex-3-ene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,3-Tetrafluoropropyl 6-(1H-benzotriazol-1-ylcarbonyl)cyclohex-3-ene-1-carboxylate is a complex organic compound with the molecular formula C17H15F4N3O3. This compound is characterized by the presence of tetrafluoropropyl and benzotriazolylcarbonyl groups attached to a cyclohexene ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-tetrafluoropropyl 6-(1H-benzotriazol-1-ylcarbonyl)cyclohex-3-ene-1-carboxylate typically involves multiple steps. One common method includes the reaction of 2,2,3,3-tetrafluoropropanol with 6-(1H-benzotriazol-1-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an inert atmosphere at room temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2,3,3-Tetrafluoropropyl 6-(1H-benzotriazol-1-ylcarbonyl)cyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzotriazolylcarbonyl group, where nucleophiles like amines or thiols replace the benzotriazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution can result in various substituted derivatives.
Aplicaciones Científicas De Investigación
2,2,3,3-Tetrafluoropropyl 6-(1H-benzotriazol-1-ylcarbonyl)cyclohex-3-ene-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its fluorinated structure, which imparts unique physical and chemical properties.
Mecanismo De Acción
The mechanism of action of 2,2,3,3-tetrafluoropropyl 6-(1H-benzotriazol-1-ylcarbonyl)cyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The benzotriazolylcarbonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The fluorinated propyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can lead to various biological effects, including modulation of signaling pathways and inhibition of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2,2,3,3-Tetrafluoropropyl 6-(1H-benzotriazol-1-ylcarbonyl)cyclohexane-1-carboxylate: Similar structure but lacks the double bond in the cyclohexene ring.
2,2,3,3-Tetrafluoropropyl 6-(1H-benzotriazol-1-ylcarbonyl)benzene-1-carboxylate: Similar structure but with a benzene ring instead of a cyclohexene ring.
Uniqueness
2,2,3,3-Tetrafluoropropyl 6-(1H-benzotriazol-1-ylcarbonyl)cyclohex-3-ene-1-carboxylate is unique due to the presence of both the tetrafluoropropyl and benzotriazolylcarbonyl groups attached to a cyclohexene ring. This combination imparts distinct chemical and physical properties, making it valuable for various scientific research applications.
Propiedades
Número CAS |
312285-87-3 |
|---|---|
Fórmula molecular |
C17H15F4N3O3 |
Peso molecular |
385.31 g/mol |
Nombre IUPAC |
2,2,3,3-tetrafluoropropyl 6-(benzotriazole-1-carbonyl)cyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C17H15F4N3O3/c18-16(19)17(20,21)9-27-15(26)11-6-2-1-5-10(11)14(25)24-13-8-4-3-7-12(13)22-23-24/h1-4,7-8,10-11,16H,5-6,9H2 |
Clave InChI |
QESIVIYKQMJBJS-UHFFFAOYSA-N |
SMILES canónico |
C1C=CCC(C1C(=O)N2C3=CC=CC=C3N=N2)C(=O)OCC(C(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-(Butoxycarbonylamino)pyridin-3-yl]boronic acid](/img/structure/B14131684.png)





![2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B14131720.png)

![N-[3-(Trimethoxysilyl)propyl]octanamide](/img/structure/B14131725.png)



